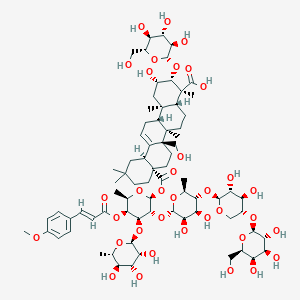

Onjisaponin B

Descripción

Propiedades

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H112O35/c1-30-44(81)48(85)53(90)63(99-30)107-59-58(105-43(80)17-12-33-10-13-34(97-9)14-11-33)32(3)101-67(60(59)108-64-56(93)51(88)57(31(2)100-64)106-62-52(89)47(84)40(28-98-62)104-65-54(91)49(86)45(82)38(26-76)102-65)110-69(96)74-21-20-70(4,5)24-36(74)35-15-16-41-71(6)25-37(79)61(109-66-55(92)50(87)46(83)39(27-77)103-66)73(8,68(94)95)42(71)18-19-72(41,7)75(35,29-78)23-22-74/h10-15,17,30-32,36-42,44-67,76-79,81-93H,16,18-29H2,1-9H3,(H,94,95)/b17-12+/t30-,31-,32+,36-,37-,38+,39+,40+,41+,42+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53+,54+,55+,56+,57-,58-,59-,60+,61-,62-,63-,64-,65-,66-,67-,71+,72+,73-,74-,75-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTBHNPMHXYCII-KJCIHCEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC(=O)C67CCC(CC6C8=CCC9C(C8(CC7)CO)(CCC1C9(CC(C(C1(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)O)OC(=O)[C@@]67CC[C@@]8(C(=CC[C@H]9[C@]8(CC[C@@H]1[C@@]9(C[C@@H]([C@@H]([C@@]1(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]6CC(CC7)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H112O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1573.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Onjisaponin B: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onjisaponin B, a triterpenoid saponin isolated from the roots of Polygala tenuifolia (Radix Polygalae), has emerged as a promising natural product with significant neuroprotective, anti-inflammatory, and autophagy-inducing properties. This technical guide provides a comprehensive overview of the discovery and isolation of Onjisaponin B, detailing the experimental protocols for its extraction, purification, and characterization. Furthermore, this document summarizes its key biological activities and elucidates the signaling pathways through which it exerts its therapeutic effects. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Discovery and Physicochemical Properties

Onjisaponin B was identified as one of the active saponin components in Polygala tenuifolia, a plant with a long history of use in traditional medicine for cognitive enhancement.[1] Modern pharmacological studies have pinpointed Onjisaponin B as a key contributor to the plant's neuroprotective effects.[2][3]

Table 1: Physicochemical Properties of Onjisaponin B

| Property | Value | Reference |

| Molecular Formula | C₇₅H₁₁₂O₃₅ | [1] |

| Molecular Weight | 1573.67 g/mol | [1] |

| Appearance | Solid | [4] |

| Solubility | Soluble in Methanol | [4] |

| Purity (Commercial) | ≥95% | [4] |

Experimental Protocols: Isolation and Purification

The isolation of Onjisaponin B from Polygala tenuifolia is a multi-step process involving extraction and sequential chromatographic purification. The following protocol is a composite methodology based on published literature.[5]

Extraction

-

Plant Material Preparation: 3.0 kg of dried roots of Polygala tenuifolia are pulverized into a coarse powder.

-

Solvent Extraction: The powdered root material is extracted three times with 70% methanol (MeOH) at room temperature for 24 hours for each extraction.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract (approximately 1.0 kg).[5]

Chromatographic Purification

The crude extract is subjected to a series of column chromatography steps to isolate Onjisaponin B.

Step 1: Macroporous Resin Chromatography

-

Stationary Phase: Diaion HP-20 column (10.0 × 59.0 cm).[5]

-

Mobile Phase: A gradient of methanol in water (MeOH:H₂O) is used for elution: 0:1 (7.0 L), 4:6 (12.0 L), 6:4 (19.5 L), 7:3 (2.0 L), 8:2 (23.0 L), 9:1 (5.0 L), and 10:0 (7.0 L).[5]

-

Fraction Collection: 15 primary fractions (P1–15) are collected.

Step 2: Gel Filtration Chromatography

-

Stationary Phase: Sephadex LH-20 column (6.5 × 49.0 cm).[5]

-

Mobile Phase: An isocratic elution with a 6:4 (v/v) mixture of MeOH:H₂O is performed on the active fractions identified from the previous step (e.g., P4).[5]

-

Fraction Collection: Sub-fractions are collected and monitored for the presence of Onjisaponin B.

Step 3: Medium Pressure Liquid Chromatography (MPLC)

-

Stationary Phase: Silica gel column (e.g., Redi Sep-silica 80 g).[5]

-

Mobile Phase: A suitable solvent system, such as a gradient of n-hexane and ethyl acetate, is used to further separate the components within the enriched fractions.

-

Final Purification: This step yields purified Onjisaponin B. In one reported study, 75.8 mg of Onjisaponin B was obtained from 1.0 kg of the initial 70% MeOH extract.[5]

Analytical Methods for Identification and Quantification

-

Thin-Layer Chromatography (TLC): TLC is a useful technique for monitoring the fractions during the purification process. A suggested mobile phase is a 6:1:1 (v/v/v) mixture of ethyl acetate, methanol, and water. The spots can be visualized under a UV lamp at 254 nm.[6]

-

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/TOF): This technique is employed for the final identification and quantification of Onjisaponin B in the purified fractions and crude extracts.[7] One study reported a concentration of 4.28 μM of Onjisaponin B in a standardized ethanol extract of Radix Polygalae.[7]

Caption: Workflow for the isolation and purification of Onjisaponin B.

Biological Activities and Quantitative Data

Onjisaponin B exhibits a range of biological activities, with a significant focus on its neuroprotective effects.

Table 2: In Vitro Biological Activities of Onjisaponin B

| Activity | Cell Line | IC₅₀ / Effective Concentration | Reference |

| Reduction of β-amyloid (Aβ) production | 293T cells | 10 μM | [4] |

| Inhibition of NO production (Onjisaponin Fg) | RAW 264.7 macrophages | 24.62 μM | [5] |

| Autophagy induction | PC-12 cells | 3-50 μM | [4] |

| Clearance of mutant huntingtin and A53T α-synuclein | PC-12 cells | 6.25-50 μM | [4] |

Table 3: In Vivo Biological Activities of Onjisaponin B

| Activity | Animal Model | Dosage | Reference |

| Amelioration of dopaminergic neurodegeneration | MPTP-induced mouse model of Parkinson's disease | 20-40 mg/kg; i.g.; daily for 12 days | [4] |

| Reduction of β-amyloid production and cognitive improvement | Transgenic mice | 10 mg/kg; p.o.; daily from 4 to 7 months of age | [4] |

Signaling Pathways

Onjisaponin B exerts its biological effects by modulating several key signaling pathways.

Autophagy Induction via the AMPK-mTOR Pathway

Onjisaponin B is a known inducer of autophagy, a cellular process crucial for the degradation of misfolded proteins and damaged organelles. It activates autophagy through the AMPK-mTOR signaling pathway.[7][8]

Caption: Onjisaponin B induces autophagy via the AMPK-mTOR pathway.

Neuroprotection via the RhoA/ROCK2 Signaling Pathway

In models of Parkinson's disease, Onjisaponin B has been shown to ameliorate dopaminergic neurodegeneration through its anti-oxidant and anti-inflammatory activities, which are mediated via the RhoA/ROCK2 signaling pathway.

Caption: Neuroprotective effect of Onjisaponin B via the RhoA/ROCK2 pathway.

Conclusion

Onjisaponin B, a natural product derived from Polygala tenuifolia, demonstrates significant potential for the development of novel therapeutics, particularly for neurodegenerative diseases. This guide provides a foundational understanding of its discovery, detailed methodologies for its isolation, and an overview of its biological activities and mechanisms of action. The presented protocols and data can serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the clinical efficacy and safety of Onjisaponin B is warranted.

References

- 1. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia [frontiersin.org]

- 3. Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of UV-Sensitive Marker Constituents of Polygala Root for TLC: Applications in Quality Control of Single Crude Drug Extract Preparations [jstage.jst.go.jp]

- 7. Onjisaponin B Derived from Radix Polygalae Enhances Autophagy and Accelerates the Degradation of Mutant α-Synuclein and Huntingtin in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Onjisaponin B derived from Radix Polygalae enhances autophagy and accelerates the degradation of mutant α-synuclein and huntingtin in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Onjisaponin B: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onjisaponin B is a prominent triterpenoid saponin isolated from the dried roots of Polygala tenuifolia Willd. (Polygalaceae), a plant with a long history in traditional Chinese medicine for its cognitive-enhancing and neuroprotective properties. This complex natural product has garnered significant attention in the scientific community for its diverse pharmacological activities, including the induction of autophagy, neuroprotection, and anti-inflammatory effects. A thorough understanding of its intricate chemical structure and precise stereochemistry is paramount for elucidating its mechanism of action, guiding synthetic efforts, and developing it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This technical guide provides an in-depth analysis of the chemical architecture of Onjisaponin B, its stereochemical configuration, relevant quantitative data, and the experimental protocols used for its characterization.

Chemical Structure

Onjisaponin B possesses a complex glycosidic structure based on a triterpenoid aglycone. Its molecular formula is C_75H_112O_35, with a molecular weight of approximately 1573.7 g/mol .

The core of Onjisaponin B is a presenegenin-type triterpenoid saponin. Attached to this aglycone is a complex oligosaccharide chain, which is crucial for its biological activity. The structure also features an esterified cinnamic acid derivative.

The IUPAC name for Onjisaponin B is (2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetrade

Onjisaponin B: A Dual-Action Modulator of Amyloid-Beta Homeostasis for Alzheimer's Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is characterized by the cerebral accumulation of amyloid-beta (Aβ) peptides, a process stemming from an imbalance between Aβ production and clearance. Onjisaponin B, a triterpenoid saponin derived from the roots of Polygala tenuifolia, has emerged as a promising therapeutic candidate due to its dual-action mechanism targeting both of these pathways. This technical guide provides a comprehensive overview of the effects of Onjisaponin B on Aβ production and clearance, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Core Mechanisms of Action

Onjisaponin B modulates amyloid-beta homeostasis through two primary pathways:

-

Inhibition of Amyloid-Beta Production: Onjisaponin B has been shown to interfere with the amyloidogenic processing of the amyloid precursor protein (APP). It achieves this by disrupting the interaction between presenilin-1 (PS1), the catalytic subunit of γ-secretase, and the β-site APP cleaving enzyme 1 (BACE1). This interference curtails the generation of Aβ peptides without directly inhibiting the enzymatic activity of β- or γ-secretase.

-

Enhancement of Amyloid-Beta Clearance: Onjisaponin B is a potent inducer of autophagy, a cellular process responsible for the degradation of aggregated proteins and damaged organelles. It stimulates autophagy by activating the AMP-activated protein kinase (AMPK) and subsequently inhibiting the mammalian target of rapamycin (mTOR) signaling pathway. This enhanced autophagic flux facilitates the clearance of aggregate-prone proteins, including Aβ.

Quantitative Data on the Effects of Onjisaponin B

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the efficacy of Onjisaponin B.

Table 1: In Vitro Effects of Onjisaponin B on Aβ Production and Autophagy

| Experimental Model | Treatment | Duration | Key Finding | Quantitative Result |

| HEK293/APPswe cells | 10 µM Onjisaponin B | 2 hours | Reduction in sAPPβ levels | Decreased sAPPβ band intensity on Western blot |

| PC-12 cells | 0-50 µM Onjisaponin B | 24 hours | Induction of autophagy (GFP-LC3 puncta) | Dose-dependent increase in the percentage of cells with GFP-LC3 puncta |

| PC-12 cells | 25 µM Onjisaponin B | 12 hours | Increased LC3-II/LC3-I ratio | Increased LC3-II band intensity on Western blot |

| PC-12 cells | 0-50 µM Onjisaponin B | 24 hours | Activation of AMPK | Dose-dependent increase in p-AMPK levels |

| PC-12 cells | 0-50 µM Onjisaponin B | 24 hours | Inhibition of mTOR signaling | Dose-dependent decrease in p-p70S6K levels |

Table 2: In Vivo Effects of Onjisaponin B in APP/PS1 Mice

| Animal Model | Treatment | Duration | Key Finding | Quantitative Result |

| APP/PS1 mice | Oral gavage | 3 months | Amelioration of Aβ pathology | Reduction in Aβ plaque deposition (qualitative) |

| APP/PS1 mice | Oral gavage | 3 months | Improvement in behavioral defects | Improved performance in cognitive tests |

Signaling and Experimental Pathways

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the amyloidogenic pathway of APP processing and the proposed point of intervention for Onjisaponin B.

Onjisaponin B: A Novel Regulator of Autophagy in Neuronal Cells for Neurodegenerative Disease Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which Onjisaponin B, a natural compound derived from Radix Polygalae, regulates autophagy in neuronal cells. It details the underlying signaling pathways, presents quantitative data from key experiments, and offers detailed experimental protocols for researchers. This document is intended for scientists and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating novel therapeutic strategies for neurodegenerative diseases.

Introduction to Neuronal Autophagy and Onjisaponin B

Autophagy is a fundamental cellular process responsible for the degradation and recycling of dysfunctional organelles and aggregated proteins.[1] This quality control mechanism is particularly crucial for the health and longevity of post-mitotic cells like neurons.[1][2] A failure in the autophagic machinery can lead to the accumulation of toxic protein aggregates, a hallmark of many neurodegenerative disorders such as Parkinson's and Huntington's disease.[3][4][5] Consequently, identifying compounds that can enhance autophagy in neurons is a promising therapeutic avenue.[6]

Onjisaponin B, a saponin extracted from the traditional Chinese medicinal herb Radix Polygalae (Yuan Zhi), has emerged as a potent inducer of autophagy in neuronal cells.[3][4][5][7] Studies have demonstrated its ability to accelerate the clearance of mutant, aggregate-prone proteins associated with neurodegeneration, highlighting its therapeutic potential.[3][4][5][6][7]

The Core Signaling Pathway: Onjisaponin B and the AMPK-mTOR Axis

The primary mechanism through which Onjisaponin B induces autophagy is by modulating the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathway.[3][4][6][7] This pathway is a central regulator of cellular metabolism and growth, and its manipulation can effectively switch the cell into a catabolic, pro-autophagic state.

The signaling cascade proceeds as follows:

-

AMPK Activation: Onjisaponin B treatment leads to the phosphorylation and activation of AMPK.[7]

-

mTOR Inhibition: Activated AMPK subsequently phosphorylates and inhibits the mTOR complex 1 (mTORC1).

-

Autophagy Initiation: The inhibition of mTOR, a negative regulator of autophagy, unleashes the UNC-51-like kinase 1 (ULK1) complex, initiating the formation of the autophagosome.

-

Atg7-Dependence: The process is dependent on core autophagy-related genes (Atg), such as Atg7, which are essential for the elongation of the autophagosome membrane.[4]

This cascade ultimately enhances the cell's capacity to sequester and degrade harmful cytoplasmic contents, such as misfolded proteins.

Caption: Onjisaponin B signaling pathway in neuronal cells.

Quantitative Data on Autophagy Induction

The effects of Onjisaponin B on autophagy have been quantified in various studies, primarily using the PC-12 rat pheochromocytoma cell line, a common model for neuronal research.

Table 1: Dose-Dependent Induction of Autophagy by Onjisaponin B in PC-12 Cells

| Onjisaponin B (μM) | Percentage of Cells with GFP-LC3 Puncta (%) | Fold Change in LC3-II/LC3-I Ratio |

| 0 (Control) | ~5% | 1.0 |

| 10 | ~15% | ~2.5 |

| 25 | ~30% | ~4.0 |

| 50 | ~45% | ~5.5 |

Data compiled from representative studies. Actual values may vary based on experimental conditions.[8]

Table 2: Time- and Dose-Dependent Activation of the AMPK-mTOR Pathway

| Treatment | p-AMPK/AMPK Ratio (Fold Change) | p-p70S6K/p70S6K Ratio (Fold Change) |

| Onjisaponin B (25 μM) for 6h | ~2.0 | ~0.6 |

| Onjisaponin B (25 μM) for 12h | ~3.5 | ~0.4 |

| Onjisaponin B (25 μM) for 24h | ~4.5 | ~0.2 |

| Onjisaponin B (50 μM) for 24h | ~5.8 | ~0.1 |

p70S6K is a downstream effector of mTOR; its dephosphorylation indicates mTOR inhibition. Data are representative.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess Onjisaponin B-induced autophagy.

Caption: Workflow for assessing Onjisaponin B-induced autophagy.

Cell Culture and Transfection

-

Cell Line: PC-12 cells are maintained in DMEM supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For visualization of autophagosomes, cells are transiently transfected with a green fluorescent protein-light chain 3 (GFP-LC3) plasmid using a suitable lipid-based transfection reagent according to the manufacturer's instructions.[4] Experiments are typically performed 24 hours post-transfection.

Autophagy Induction and Analysis

-

Treatment: Transfected or non-transfected PC-12 cells are treated with varying concentrations of Onjisaponin B (e.g., 0, 10, 25, 50 μM) for specified durations (e.g., 6, 12, 24 hours).[4] Rapamycin (e.g., 0.3 μM) can be used as a positive control for autophagy induction.[4]

-

Autophagy Flux Assay: To differentiate between increased autophagosome formation and a block in lysosomal degradation, cells are co-treated with Onjisaponin B and a lysosomal protease inhibitor (e.g., E64d and pepstatin A, 10 µg/mL each) for the final hours of the experiment.[8] An accumulation of LC3-II in the presence of inhibitors confirms an increase in autophagic flux.

Western Blotting for Autophagy Markers

-

Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay.

-

Electrophoresis & Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Rabbit anti-LC3

-

Rabbit anti-phospho-AMPKα (Thr172)

-

Rabbit anti-AMPKα

-

Rabbit anti-phospho-p70S6 Kinase (Thr389)

-

Rabbit anti-p70S6 Kinase

-

Mouse anti-β-actin (as a loading control)

-

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Fluorescence Microscopy for GFP-LC3 Puncta

-

Fixation: Cells grown on coverslips are washed with PBS and fixed with 4% paraformaldehyde.

-

Imaging: Coverslips are mounted on glass slides. Images are captured using a fluorescence microscope.

-

Quantification: The number of cells with GFP-LC3 puncta (typically >5 dots per cell) is counted across multiple fields of view. The percentage of cells with puncta is calculated relative to the total number of GFP-positive cells.[4]

Neuroprotective Effects via Enhanced Degradation

The induction of autophagy by Onjisaponin B provides a direct mechanism for clearing the toxic protein aggregates that drive neurodegeneration. By activating the AMPK-mTOR pathway, Onjisaponin B enhances the cell's ability to recognize, engulf, and degrade these harmful proteins within autolysosomes. This has been shown to accelerate the removal of mutant huntingtin (mHtt) and A53T α-synuclein, proteins associated with Huntington's and Parkinson's disease, respectively.[3][4][7]

Caption: Logical flow of Onjisaponin B's neuroprotective effect.

Conclusion

Onjisaponin B represents a compelling natural product for therapeutic development in the context of neurodegenerative diseases. Its well-defined mechanism of action, centered on the activation of the AMPK-mTOR autophagy pathway, provides a strong rationale for its neuroprotective effects. The compound effectively enhances the clearance of pathogenic protein aggregates in neuronal cell models. The data and protocols presented in this guide offer a solid foundation for further preclinical and clinical investigation into Onjisaponin B as a novel autophagy-enhancing agent for combating neurodegeneration.

References

- 1. Mechanisms of neuronal homeostasis: autophagy in the axon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. Onjisaponin B derived from Radix Polygalae enhances autophagy and accelerates the degradation of mutant α-synuclein and huntingtin in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Onjisaponin B Derived from Radix Polygalae Enhances Autophagy and Accelerates the Degradation of Mutant α-Synuclein and Huntingtin in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Onjisaponin B Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onjisaponin B is a triterpenoid saponin isolated from the roots of Polygala tenuifolia (Radix Polygalae). It has garnered significant interest in the scientific community for its neuroprotective properties.[1] Research suggests that Onjisaponin B can reduce the production of β-amyloid, the primary component of amyloid plaques in Alzheimer's disease, and ameliorate cognitive deficits in preclinical models.[1] One of its key mechanisms of action involves the induction of autophagy through the activation of the AMPK-mTOR signaling pathway, which facilitates the clearance of aggregate-prone proteins associated with neurodegenerative diseases.[2]

These application notes provide a detailed protocol for the extraction and purification of Onjisaponin B from Polygala tenuifolia, enabling researchers to obtain high-purity material for further investigation into its therapeutic potential.

Data Presentation

The following table summarizes the representative quantitative data for each major step in the Onjisaponin B extraction and purification process. The values are illustrative of typical outcomes based on the described methodologies.

| Purification Step | Onjisaponin B Yield (%) | Purity of Onjisaponin B (%) |

| Crude Ethanol Extract | 100 | ~1-5 |

| Macroporous Resin Eluate | ~85 | ~20-30 |

| Preparative HPLC Eluate | ~70 | >98 |

Experimental Protocols

I. Extraction of Total Saponins from Polygala tenuifolia

This protocol outlines the extraction of a crude saponin mixture from the dried roots of Polygala tenuifolia using ethanol reflux.

Materials:

-

Dried roots of Polygala tenuifolia, powdered

-

75% Ethanol (v/v)

-

Reflux apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Combine the powdered Polygala tenuifolia root with 75% ethanol at a 1:10 solid-to-solvent ratio (w/v).

-

Heat the mixture to reflux for 2 hours with continuous stirring.

-

Allow the mixture to cool and then filter to separate the extract from the solid residue.

-

Repeat the reflux extraction on the residue two more times with fresh 75% ethanol.

-

Pool the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at 60°C to obtain a crude saponin extract.

II. Preliminary Purification by Macroporous Resin Chromatography

This step enriches the saponin content and removes more polar and non-polar impurities from the crude extract.

Materials:

-

Crude saponin extract

-

Macroporous resin (e.g., AB-8)

-

Chromatography column

-

Deionized water

-

Ethanol (various concentrations: 10%, 50%, 80% v/v)

-

Peristaltic pump

Procedure:

-

Pre-treat the macroporous resin by washing it with ethanol followed by deionized water until the effluent is clear.

-

Pack the resin into a chromatography column.

-

Dissolve the crude saponin extract in deionized water to a concentration of approximately 0.1 g/mL.[3]

-

Load the sample solution onto the equilibrated resin column at a flow rate of 2 bed volumes per hour (BV/h).

-

Wash the column with 5 BV of deionized water to remove unbound impurities.

-

Elute the column with 5 BV of 10% ethanol to remove more polar impurities.

-

Elute the target saponins with 5 BV of 50% ethanol.[3]

-

Finally, wash the column with 80% ethanol to regenerate the resin.

-

Collect the 50% ethanol fraction and concentrate it using a rotary evaporator to obtain the enriched saponin extract.

III. High-Purity Onjisaponin B Purification by Preparative HPLC

The final purification of Onjisaponin B is achieved using reversed-phase preparative high-performance liquid chromatography (prep-HPLC).

Materials:

-

Enriched saponin extract

-

Preparative HPLC system with a UV detector

-

C18 preparative column (e.g., 250 mm x 20 mm, 5 µm)

-

Mobile Phase A: 0.1% acetic acid in water (v/v)

-

Mobile Phase B: Methanol

-

Syringe filters (0.45 µm)

Procedure:

-

Dissolve the enriched saponin extract in a small volume of methanol.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Equilibrate the C18 preparative column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Elute the column with a linear gradient of Mobile Phase B (Methanol) in Mobile Phase A (0.1% acetic acid in water) as follows:

-

0-10 min: 30-50% B

-

10-40 min: 50-75% B

-

40-50 min: 75-90% B

-

-

Set the flow rate to 10 mL/min.

-

Monitor the elution at 210 nm.

-

Collect the fractions corresponding to the Onjisaponin B peak.

-

Combine the pure fractions and remove the solvent under vacuum to obtain purified Onjisaponin B.

-

Confirm the purity of the final product using analytical HPLC-MS.

Visualizations

Experimental Workflow

Caption: Workflow for Onjisaponin B extraction and purification.

Onjisaponin B Signaling Pathway

Caption: Onjisaponin B induces autophagy via the AMPK-mTOR pathway.

References

Application Notes and Protocols for Onjisaponin B in Cell Culture Experiments

Introduction

Onjisaponin B is a triterpenoid saponin isolated from the roots of Polygala tenuifolia (Radix Polygalae). It is a major bioactive component that has garnered significant interest for its diverse pharmacological activities. In cell culture models, Onjisaponin B has been primarily investigated for its neuroprotective, anti-inflammatory, and anti-cancer properties. Its mechanisms of action often involve the modulation of critical cellular signaling pathways, including those related to autophagy, apoptosis, and inflammation. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to design and execute robust cell culture experiments to study the effects of Onjisaponin B.

Key Biological Activities and Mechanisms of Action

-

Autophagy Induction: Onjisaponin B is a known inducer of autophagy, a cellular process for degrading and recycling damaged organelles and misfolded proteins. It primarily activates autophagy through the AMPK-mTOR signaling pathway.[1][2][3] This mechanism is particularly relevant for its neuroprotective effects, as it facilitates the clearance of aggregate-prone proteins associated with neurodegenerative diseases like Parkinson's and Huntington's disease.[1][2]

-

Neuroprotection: The compound exhibits significant neuroprotective effects by reducing the toxicity of mutant proteins such as huntingtin and α-synuclein in neuronal cell lines like PC-12.[1][4] It also shows potential in Alzheimer's disease models by reducing the production of β-amyloid (Aβ).[4]

-

Anti-inflammatory and Antioxidant Effects: Onjisaponin B demonstrates anti-inflammatory activity by inhibiting the NF-κB signaling pathway.[4][5] It can also mitigate oxidative stress by modulating indicators such as malondialdehyde (MDA) and superoxide dismutase (SOD).[5][6] These effects are crucial for its protective role against neuroinflammation and other inflammatory conditions.

-

Anti-cancer Potential: Like other saponins, Onjisaponin B is being explored for its anti-cancer properties. Saponins can induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, often through pathways like PI3K/Akt/mTOR.[7][8][9]

Data Presentation: Onjisaponin B Experimental Parameters

The following tables summarize typical experimental conditions and quantitative data from published studies. These serve as a starting point for experimental design.

Table 1: Neuroprotection and Autophagy Studies

| Cell Line | Onjisaponin B Conc. | Treatment Time | Application/Model | Key Findings & Readouts | Reference(s) |

| PC-12 | 3-50 µM | 8-24 h | Autophagy Induction | Activation of autophagy via the Atg7, AMPK-mTOR pathway. Increased GFP-LC3 puncta. | [1][4] |

| PC-12 | 6.25-50 µM | 16-48 h | Neuroprotection | Enhanced clearance of mutant huntingtin and A53T α-synuclein; reduced cytotoxicity. Measured by MTT assay. | [1][4] |

| HeLa | 6.25-50 µM | 16-24 h | Protein Aggregation | Reduced oligomerization of α-synuclein. | [4] |

| 293T | 0.01-10 µM | Not specified | Alzheimer's Model | Reduced β-amyloid (Aβ) production with an IC50 of 10 µM. | [4] |

Table 2: Anti-inflammatory and Anti-apoptosis Studies

| Cell Line | Onjisaponin B Conc. | Treatment Time | Application/Model | Key Findings & Readouts | Reference(s) |

| PC-12 | 1-2 mg/kg (in vivo) | 7 days | LPS-induced Inflammation | Improved cell viability; reduced levels of IL-1β, IL-6, TNF-α, and MDA; restored SOD activity. | [5] |

| TC, V79, MTEC-1 | 20 µg/mL | 8-50 h | Radiation-induced Injury | Inhibited activation of Caspase-3 through p65, reducing radiation-induced apoptosis. | [4] |

Experimental Protocols

Protocol 1: Autophagy Induction Assay in PC-12 Cells

Objective: To determine the ability of Onjisaponin B to induce autophagy in a neuronal cell line. The primary readouts are the formation of LC3 puncta (visualized by fluorescence microscopy) and the conversion of LC3-I to LC3-II (detected by Western blot).

Materials:

-

PC-12 cells (ATCC)

-

DMEM/F-12 medium, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Onjisaponin B (dissolved in DMSO, then diluted in media)

-

GFP-LC3 expression plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

Lysis buffer (RIPA), protease inhibitors

-

Antibodies: Rabbit anti-LC3, Rabbit anti-p-AMPK, Rabbit anti-AMPK, Rabbit anti-p-mTOR, Rabbit anti-mTOR, anti-rabbit HRP-conjugated secondary antibody.

-

DAPI stain

-

Fluorescence microscope and Western blot equipment.

Methodology:

-

Cell Culture and Transfection:

-

Culture PC-12 cells in complete medium in a 5% CO2 incubator at 37°C.

-

For microscopy, seed cells on glass coverslips in a 24-well plate.

-

Transfect cells with the GFP-LC3 plasmid according to the manufacturer's protocol and allow 24 hours for expression.

-

-

Onjisaponin B Treatment:

-

Prepare fresh dilutions of Onjisaponin B in complete medium at desired concentrations (e.g., 0, 10, 25, 50 µM).

-

Replace the medium of transfected cells with the Onjisaponin B-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., 0.3 µM Rapamycin).

-

Incubate for 24 hours.[1]

-

-

Analysis by Fluorescence Microscopy:

-

Wash cells twice with cold PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Wash again and stain nuclei with DAPI.

-

Mount coverslips on slides and visualize under a fluorescence microscope.

-

Quantify autophagy by counting the number of cells with distinct GFP-LC3 puncta (autophagosomes). Count at least 100 cells per condition.

-

-

Analysis by Western Blot:

-

Seed untransfected PC-12 cells in a 6-well plate and treat with Onjisaponin B as described above.

-

After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against LC3, p-AMPK, and p-mTOR overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect chemiluminescence and quantify the band intensities. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.

-

Protocol 2: Apoptosis Assay in Cancer Cells via Flow Cytometry

Objective: To quantify Onjisaponin B-induced apoptosis in a cancer cell line (e.g., A549 lung cancer or HepG2 liver cancer cells) using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Cancer cell line (e.g., A549)

-

Appropriate culture medium (e.g., RPMI-1640 with 10% FBS)

-

Onjisaponin B

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Methodology:

-

Cell Seeding and Treatment:

-

Seed A549 cells in 6-well plates at a density that allows for logarithmic growth (e.g., 2 x 10^5 cells/well).

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of Onjisaponin B (e.g., 0, 5, 10, 20 µM) for 24 or 48 hours. Include a vehicle control (DMSO).

-

-

Cell Harvesting and Staining:

-

Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

-

Combine all cells from each well and centrifuge at 500 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer provided in the apoptosis kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples immediately using a flow cytometer.

-

Set up appropriate gates using unstained, Annexin V-only, and PI-only controls.

-

Collect data for at least 10,000 events per sample.

-

Analyze the data to distinguish between four populations:

-

Mandatory Visualizations

Caption: Onjisaponin B induces autophagy by activating AMPK, which in turn inhibits mTOR.

Caption: A general workflow for studying Onjisaponin B effects in cell culture.

Caption: Onjisaponin B inhibits the NF-κB inflammatory pathway.

Caption: Workflow for distinguishing cell populations after Annexin V/PI staining.

References

- 1. Onjisaponin B Derived from Radix Polygalae Enhances Autophagy and Accelerates the Degradation of Mutant α-Synuclein and Huntingtin in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Onjisaponin B derived from Radix Polygalae enhances autophagy and accelerates the degradation of mutant α-synuclein and huntingtin in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Onjisaponin B (OB) is Neuroprotective During Cognitive Loss Through Immune-mediated and SIRT1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Onjisaponin B prevents cognitive impairment in a rat model of D-galactose-induced aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

Onjisaponin B: Application Notes and Protocols for In Vivo Alzheimer's Disease Animal Model Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo effects of Onjisaponin B in animal models relevant to Alzheimer's disease (AD). The following sections detail the experimental protocols and summarize the quantitative outcomes from key studies, offering a practical guide for researchers investigating the therapeutic potential of this natural compound.

Introduction

Onjisaponin B, a triterpenoid saponin extracted from the root of Polygala tenuifolia, has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases. In the context of Alzheimer's disease, Onjisaponin B has been shown to mitigate cognitive deficits by targeting key pathological hallmarks, including neuroinflammation, oxidative stress, and amyloid-beta (Aβ) pathology.[1] This document outlines the methodologies for replicating and building upon these foundational in vivo studies.

In Vivo Animal Models

A prevalent model for studying age-related cognitive decline and neurodegeneration is the D-galactose-induced aging model. Chronic administration of D-galactose in rodents accelerates the aging process, leading to cognitive impairments, increased oxidative stress, and neuroinflammation, thus mimicking several key aspects of AD pathology.[1][2] Additionally, transgenic mouse models such as APP/PS1 mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with familial AD mutations, are utilized to study the direct effects of compounds on Aβ pathology.[1]

D-galactose-Induced Aging Rat Model

This model is established by the subcutaneous injection of D-galactose over a prolonged period, inducing a state of accelerated senescence.

Caption: Onjisaponin B inhibits the NF-κB pathway to reduce neuroinflammation.

Conclusion

The available in vivo data strongly suggest that Onjisaponin B is a promising therapeutic candidate for Alzheimer's disease. It effectively improves cognitive function in animal models by mitigating oxidative stress and neuroinflammation. The protocols and data presented herein provide a solid foundation for further preclinical investigation into the mechanisms of action and therapeutic efficacy of Onjisaponin B. Future studies could explore its effects in transgenic AD models focusing on Aβ and tau pathologies to further elucidate its potential as a disease-modifying agent.

References

Application Note: Onjisaponin B in High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction Onjisaponin B is a triterpenoid saponin isolated from the roots of Polygala tenuifolia (Radix Polygalae), a plant widely used in traditional Chinese medicine.[1][2] Emerging research has highlighted its significant neuroprotective, anti-inflammatory, and antioxidant properties.[1][3] Notably, Onjisaponin B has been identified as a potent inducer of autophagy, a cellular process critical for the clearance of aggregate-prone proteins implicated in neurodegenerative diseases like Parkinson's and Huntington's disease.[2][4][5] It also exhibits anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB.[1][6] These well-defined mechanisms of action make Onjisaponin B an excellent candidate for use as a positive control or benchmark compound in high-throughput screening (HTS) assays aimed at discovering novel therapeutics for neurological and inflammatory disorders.

Mechanism of Action

Onjisaponin B exerts its biological effects through the modulation of several key signaling pathways.

-

Induction of Autophagy via AMPK/mTOR Pathway: Onjisaponin B activates AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[4][7] The inhibition of mTOR is a critical step in initiating autophagy, leading to the formation of autophagosomes that sequester and degrade misfolded proteins like mutant huntingtin and α-synuclein.[2][4] This process is dependent on the autophagy-related gene Atg7.[4][8]

Caption: Onjisaponin B-induced autophagy signaling pathway.

-

Anti-inflammatory Activity via NF-κB Pathway: Onjisaponin B has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][6] It can prevent the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[9][10] This inhibition leads to a downstream reduction in the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][6][9]

Caption: Onjisaponin B anti-inflammatory signaling pathway.

Quantitative Data Summary

The following table summarizes the reported biological activities of Onjisaponin B, making it a useful reference for assay development.

| Assay / Target | Cell Line / Model | Concentration Range | Key Findings | Reference |

| Autophagy Induction | PC-12 cells | 6.25 - 50 µM | Dose-dependent increase in GFP-LC3 puncta formation. | [1] |

| Mutant Protein Clearance | PC-12 cells | 6.25 - 50 µM | Enhanced clearance of mutant huntingtin and A53T α-synuclein. | [1] |

| β-amyloid (Aβ) Reduction | 293T cells | 0.01 - 10 µM | Reduces Aβ production with an IC50 of 10 µM. | [1] |

| Anti-inflammatory | LPS-induced PC12 cells | 10 - 40 µM | Reduced levels of IL-1β, IL-6, and TNF-α. | [9][10] |

| Anti-inflammatory | D-gal-induced aging rats | 10 - 20 mg/kg (p.o.) | Decreased hippocampal levels of TNF-α, IL-6, and IL-1β. | [3] |

| Neuroprotection | LPS-induced PC12 cells | 10 - 40 µM | Improved cell viability and attenuated apoptosis. | [9][10] |

Experimental Protocols

Protocol 1: HTS for Autophagy Induction using GFP-LC3 Assay

This protocol describes a high-throughput, image-based assay to screen for compounds that induce autophagy, using Onjisaponin B as a positive control.

Objective: To identify compounds that increase the formation of GFP-LC3 puncta in cells, an indicator of autophagosome formation.

Materials:

-

PC-12 or HeLa cells

-

pEGFP-LC3 reporter plasmid

-

Lipofectamine LTX or similar transfection reagent

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Compound library, Onjisaponin B (>98% purity), Rapamycin (positive controls)

-

Assay plates (96- or 384-well, black, clear bottom)

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed PC-12 cells into assay plates at a density that will result in 50-70% confluency at the time of imaging.

-

Transfection: 24 hours after seeding, transfect cells with the pEGFP-LC3 plasmid according to the manufacturer's protocol.

-

Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing test compounds from the library.

-

Test Compounds: Typically at 10 µM final concentration.

-

Positive Controls: Onjisaponin B (e.g., 25 µM) and Rapamycin (0.3 µM).[4]

-

Negative Control: DMSO vehicle (e.g., 0.1%).

-

-

Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.[1][4]

-

Imaging: Using a high-content imaging system, acquire images from the GFP channel for each well.

-

Image Analysis: Utilize image analysis software to automatically identify and count the number of cells with GFP-LC3 puncta (dots). A cell is considered positive if it contains a defined number of puncta (e.g., >5).

-

Data Analysis: Calculate the percentage of cells with GFP-LC3 puncta for each treatment. Hits are identified as compounds that significantly increase this percentage compared to the negative control.

Protocol 2: HTS for Anti-inflammatory Agents using LPS-Stimulated Macrophages

This protocol outlines a method to screen for compounds with anti-inflammatory properties by measuring the inhibition of TNF-α production.

Objective: To identify compounds that inhibit the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines.

Materials:

-

RAW 264.7 macrophage cells

-

Complete growth medium

-

LPS from E. coli

-

Compound library, Onjisaponin B (>98% purity)

-

Assay plates (96-well, sterile)

-

TNF-α ELISA kit

-

MTT or similar cell viability assay kit

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with test compounds or controls for 1-2 hours.

-

Test Compounds: Typically at 10 µM final concentration.

-

Positive Control: Onjisaponin B (e.g., 20 µM).

-

Negative Control: DMSO vehicle (0.1%).

-

-

Inflammatory Challenge: Add LPS to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL to induce an inflammatory response.

-

Incubation: Incubate the plates for 18-24 hours.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well for cytokine analysis.

-

Cytokine Measurement (ELISA): Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Cell Viability Assay: Perform an MTT assay on the remaining cells in the plate to assess compound cytotoxicity. Data from cytotoxic compounds should be excluded.

-

Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound relative to the LPS-stimulated (vehicle) control.

High-Throughput Screening Workflow

Onjisaponin B can be integrated into a typical HTS workflow as a reference compound to validate assay performance and benchmark potential hits.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Onjisaponin B derived from Radix Polygalae enhances autophagy and accelerates the degradation of mutant α-synuclein and huntingtin in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Onjisaponin B prevents cognitive impairment in a rat model of D-galactose-induced aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Onjisaponin B Derived from Radix Polygalae Enhances Autophagy and Accelerates the Degradation of Mutant α-Synuclein and Huntingtin in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Onjisaponin B (OB) is Neuroprotective During Cognitive Loss Through Immune-mediated and SIRT1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

Troubleshooting & Optimization

Onjisaponin B solubility issues and solutions

Welcome to the technical support center for Onjisaponin B. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and solubilizing Onjisaponin B for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Onjisaponin B and why is its solubility a critical factor in experiments?

Onjisaponin B is a triterpenoid saponin derived from the root of Polygala tenuifolia.[1] It is widely studied for its various biological activities, including neuroprotective, anti-inflammatory, and potential anti-cancer effects.[1] Like many saponins, Onjisaponin B has an amphiphilic nature, meaning it has both water-soluble (sugar moieties) and lipid-soluble (triterpenoid backbone) parts.[1][2] This structure can lead to challenges in achieving sufficient concentration and stability in aqueous solutions, which is critical for obtaining reliable and reproducible results in cell-based assays and in vivo studies.

Q2: What are the generally recommended solvents for dissolving Onjisaponin B?

Onjisaponin B is soluble in several organic solvents. For creating stock solutions, Dimethyl sulfoxide (DMSO), methanol, and ethanol are commonly recommended.[3] For specific applications, other solvents like pyridine or co-solvent systems are also used.

Q3: My Onjisaponin B precipitated after I added the DMSO stock solution to my aqueous cell culture medium. What can I do?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. To mitigate this:

-

Lower the final concentration: Ensure the final concentration of Onjisaponin B in your medium is below its aqueous solubility limit.

-

Reduce the percentage of DMSO: Keep the final concentration of DMSO in your aqueous medium as low as possible (typically below 0.5% or 0.1%) to minimize solvent-induced toxicity and precipitation.

-

Increase mixing: Add the stock solution dropwise into the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion.

-

Use a surfactant: For some applications, a small amount of a biocompatible surfactant like Tween-80 can help maintain solubility.[4]

Q4: Can I use heat to help dissolve Onjisaponin B?

Yes, gentle heating can be used to aid dissolution, particularly in water. Some sources indicate solubility in hot water.[5] However, it is crucial to be cautious as excessive heat could potentially degrade the compound. If you choose to heat, warm the solution gently (e.g., in a 37°C water bath) and for the shortest time necessary. Always check for any changes in the solution's color or clarity that might indicate degradation.

Q5: How should I prepare and store a stock solution of Onjisaponin B?

For long-term storage and consistent results, it is best to prepare a high-concentration stock solution in a suitable organic solvent like DMSO.

-

Preparation: Dissolve the Onjisaponin B powder in 100% DMSO to a concentration of 10 mM or higher. Ensure it is fully dissolved, using gentle warming or brief sonication if necessary.

-

Storage: Once prepared, it is critical to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Store these aliquots in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4] Before use, allow an aliquot to equilibrate to room temperature.[6]

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Onjisaponin B powder is not dissolving in the chosen solvent. | Insufficient solvent volume or low solubility in the selected solvent. | 1. Increase the volume of the solvent. 2. Try a different recommended solvent such as DMSO or methanol. 3. Apply gentle warming (e.g., 37°C water bath) or sonication to aid dissolution. |

| A precipitate forms immediately after adding the stock solution to the aqueous experimental medium. | The final concentration exceeds the aqueous solubility limit of Onjisaponin B. | 1. Lower the final concentration of Onjisaponin B in the medium. 2. Add the stock solution to the medium very slowly while stirring vigorously. 3. Consider using a co-solvent system (e.g., with PEG300 and Tween-80) for your final working solution, especially for in vivo studies.[4] |

| The final working solution appears cloudy or hazy. | Formation of micelles or fine, suspended particles of undissolved compound. | 1. Saponins can form micelles in aqueous solutions, which might cause a hazy appearance.[2][7] This is not always detrimental to the experiment. 2. If precipitation is suspected, centrifuge the solution and test the supernatant to determine the actual concentration of dissolved compound. 3. Filter the solution through a 0.22 µm syringe filter, but be aware this may remove some of the active compound if it is aggregated. |

| Inconsistent experimental results. | Degradation of Onjisaponin B due to improper storage or handling, or variability in the concentration of the dissolved compound. | 1. Ensure stock solutions are properly aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles.[4] 2. Prepare fresh working solutions for each experiment from a thawed stock aliquot. Do not re-freeze working solutions. 3. Confirm the concentration of your stock solution spectrophotometrically if possible. |

Data Presentation: Solubility and Stock Solutions

Table 1: Solubility of Onjisaponin B in Various Solvents

| Solvent | Solubility | Reference |

| Methanol | Soluble | [3] |

| DMSO | Soluble | [8] |

| Ethanol | Soluble | [6] |

| Pyridine | Soluble | |

| Hot Water | Soluble | [5] |

| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL | [4] |

| 50% PEG400 in H₂O | Soluble (in vivo vehicle) | [9] |

Table 2: Recommended Stock Solution Preparation and Storage

| Parameter | Recommendation |

| Solvent | 100% DMSO |

| Concentration | ≥ 10 mM |

| Short-Term Storage | Aliquots at -20°C (stable for up to 1 month)[4] |

| Long-Term Storage | Aliquots at -80°C (stable for up to 6 months)[4] |

| Handling | Avoid repeated freeze-thaw cycles. Allow to reach room temperature before opening. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Onjisaponin B Stock Solution in DMSO

-

Weighing: Accurately weigh out the required amount of Onjisaponin B powder (Molecular Weight: ~1573.7 g/mol ) in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 1.574 mg.

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

-

Dissolution: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, place the tube in a 37°C water bath for 5-10 minutes to aid dissolution, vortexing intermittently.

-

Aliquoting: Dispense the stock solution into single-use, sterile cryovials.

-

Storage: Store the aliquots at -80°C for long-term use.

Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System

This protocol is adapted from a published method for animal studies and yields a clear solution.[4]

-

Prepare Stock: Start with a high-concentration stock solution of Onjisaponin B in DMSO (e.g., 25 mg/mL).

-

Vehicle Preparation (per 1 mL final volume):

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of your Onjisaponin B DMSO stock solution to the PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

-

Add 450 µL of sterile saline (0.9% NaCl) to bring the final volume to 1 mL. Mix thoroughly.

-

-

Final Concentration: This procedure results in a 2.5 mg/mL working solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Adjust initial stock concentration or volumes as needed for your target dose.

-

Administration: Use the freshly prepared solution for your experiment. Do not store this formulation for long periods.

Visualizations

Caption: Troubleshooting workflow for Onjisaponin B solubility issues.

Caption: Onjisaponin B induces autophagy via the AMPK/mTOR signaling pathway.[1][10][11][]

References

- 1. CAS 35906-36-6: Onjisaponin B | CymitQuimica [cymitquimica.com]

- 2. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemfaces.com [chemfaces.com]

- 6. Onjisaponin B | CAS:35906-36-6 | Manufacturer ChemFaces [chemfaces.com]

- 7. KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or water-insoluble drugs - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Onjisaponin B derived from Radix Polygalae enhances autophagy and accelerates the degradation of mutant α-synuclein and huntingtin in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing Onjisaponin B for Cellular Research: A Technical Guide

Technical Support Center – Onjisaponin B

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Onjisaponin B in cell-based assays. Onjisaponin B, a triterpenoid saponin derived from the root of Polygala tenuifolia, is a promising natural compound with demonstrated neuroprotective, anti-inflammatory, and autophagy-inducing properties.[1][2] This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for Onjisaponin B in cell-based assays?

A1: The optimal concentration of Onjisaponin B is cell-type dependent and assay-specific. Based on published studies, a general starting range is between 1 µM and 50 µM.[1] For instance, in PC-12 cells, concentrations between 3-50 µM have been used to study autophagy, while in HEK293 cells, an IC50 of 10 µM was observed for the reduction of β-amyloid production.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.

Q2: How should I dissolve Onjisaponin B for my experiments?

A2: Onjisaponin B is soluble in methanol and dimethyl sulfoxide (DMSO).[3] For cell culture experiments, it is highly recommended to prepare a concentrated stock solution in sterile DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: Is Onjisaponin B cytotoxic?

A3: Onjisaponin B can exhibit cytotoxicity at higher concentrations.[4] It is essential to determine the cytotoxic profile of Onjisaponin B in your specific cell line using a viability assay such as MTT or LDH release assay. For example, in PC-12 cells, no obvious cytotoxicity was observed at concentrations effective for inducing autophagy.[1]

Q4: What are the known signaling pathways modulated by Onjisaponin B?

A4: Onjisaponin B has been shown to modulate several key signaling pathways. Notably, it induces autophagy through the activation of the AMPK-mTOR signaling pathway.[5][6] It also exhibits anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] Additionally, Onjisaponin B has been reported to influence the SIRT1 pathway, contributing to its neuroprotective effects.[7]

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| No observable effect of Onjisaponin B | - Concentration is too low.- Incubation time is too short.- Compound degradation. | - Perform a dose-response study with a wider concentration range (e.g., 0.1 µM to 100 µM).- Optimize the incubation time based on the specific biological process being studied (e.g., 8-24 hours for autophagy induction).[1]- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |

| High cell death or cytotoxicity | - Concentration is too high.- Solvent (DMSO) concentration is toxic.- Cell line is particularly sensitive. | - Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 and select a non-toxic concentration for your experiments.- Ensure the final DMSO concentration in the culture medium is below 0.1%.- If using a sensitive cell line, consider a lower starting concentration and a more gradual increase in dose. |

| Inconsistent or variable results | - Inconsistent compound concentration.- Variability in cell density or passage number.- Issues with assay reagents or protocol. | - Ensure accurate and consistent preparation of Onjisaponin B working solutions.- Maintain consistent cell culture practices, including seeding density and using cells within a specific passage number range.- Validate all assay reagents and protocols. Include appropriate positive and negative controls in every experiment. |

| Precipitation of Onjisaponin B in culture medium | - Poor solubility at the working concentration.- Interaction with media components. | - Ensure the final DMSO concentration is sufficient to maintain solubility. If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cell line.- Prepare fresh working solutions immediately before use. |

Experimental Protocols

Protocol 1: Determination of Onjisaponin B Cytotoxicity using MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Prepare a serial dilution of Onjisaponin B in culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the respective Onjisaponin B dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Onjisaponin B concentration).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Assessment of Autophagy Induction by Onjisaponin B

-

Cell Seeding and Transfection (if applicable): Seed cells on glass coverslips in a 24-well plate. For visualization of autophagosomes, cells can be transfected with a GFP-LC3 plasmid.

-

Treatment: Treat the cells with the desired concentrations of Onjisaponin B (e.g., 3-50 µM in PC-12 cells) for a specified time (e.g., 8-24 hours).[1] Include a known autophagy inducer (e.g., rapamycin) as a positive control and a vehicle control.

-

Western Blot Analysis for LC3-II:

-

Lyse the cells and collect the protein extracts.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against LC3.

-

Incubate with a secondary antibody and visualize the bands. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.

-

-

Fluorescence Microscopy for GFP-LC3 Puncta:

-

Fix the cells on the coverslips with 4% paraformaldehyde.

-

Mount the coverslips on microscope slides.

-

Visualize the GFP-LC3 puncta using a fluorescence microscope. An increase in the number of puncta per cell is indicative of autophagosome formation.

-

Data Presentation

Table 1: Reported Effective Concentrations of Onjisaponin B in Various Cell-Based Assays

| Cell Line | Assay | Effective Concentration | Reference |

| PC-12 | Autophagy Induction | 3-50 µM | [1] |

| PC-12 | Neuroprotection | 10 µM | [3][] |

| HEK293/APPswe | β-amyloid Reduction | IC₅₀ = 10 µM | [1][3] |

| TC, V79, MTEC-1 | Reduction of Radiation-Induced Apoptosis | 20 µg/mL | [1] |

| PC-12 | Improvement of Cell Viability (LPS-induced) | 10, 20, 40 µM | [7] |

Visualizations

Caption: Key signaling pathways modulated by Onjisaponin B.

Caption: Workflow for determining Onjisaponin B cytotoxicity.

Caption: Troubleshooting logic for inconsistent experimental results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS 35906-36-6: Onjisaponin B | CymitQuimica [cymitquimica.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Onjisaponin B Derived from Radix Polygalae Enhances Autophagy and Accelerates the Degradation of Mutant α-Synuclein and Huntingtin in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Onjisaponin B derived from Radix Polygalae enhances autophagy and accelerates the degradation of mutant α-synuclein and huntingtin in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Onjisaponin B (OB) is Neuroprotective During Cognitive Loss Through Immune-mediated and SIRT1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Onjisaponin B Technical Support Center: Troubleshooting Potential Off-Target Effects in Cellular Models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Onjisaponin B in cellular models. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: We are observing significant changes in cellular metabolism and autophagic flux in our experiments with Onjisaponin B, which is not our primary pathway of interest. Is this a known effect?

A1: Yes, this is a well-documented primary effect of Onjisaponin B. It is a potent inducer of autophagy through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4] If your research is focused on a pathway independent of autophagy, this potent activity should be considered a significant off-target effect in the context of your experiment. It is crucial to include appropriate controls to account for these effects, such as co-treatment with autophagy inhibitors (e.g., 3-methyladenine or chloroquine) to delineate the specific effects of Onjisaponin B on your target pathway.

Q2: We are seeing unexpected levels of cytotoxicity in our cell line when treated with Onjisaponin B. What is the expected cytotoxic concentration?

A2: The cytotoxicity of Onjisaponin B can vary significantly depending on the cell line and experimental conditions. For PC-12 cells, concentrations up to 50 µM have been shown to have no obvious cytotoxicity after 48 hours of treatment.[2] However, in 293T cells, an IC50 of 10 µM has been reported for the reduction of β-amyloid production.[1] It is recommended to perform a dose-response curve to determine the IC50 in your specific cellular model. Refer to the data in Table 1 for available information.

Q3: Our experimental results are inconsistent when using Onjisaponin B. What are some potential sources of variability?

A3: Inconsistencies in results can arise from several factors. The purity of the Onjisaponin B used can be a significant variable. Additionally, the metabolic state of your cells can influence their response, as Onjisaponin B's mechanism of action is tied to the metabolic-sensing AMPK-mTOR pathway. Ensure consistent cell passage numbers, seeding densities, and media formulations across experiments.

Q4: Does Onjisaponin B affect protein synthesis or cell cycle progression?

A4: While direct studies on the effects of Onjisaponin B on overall protein synthesis and cell cycle are limited in the reviewed literature, its mechanism of action suggests potential indirect effects. Onjisaponin B inhibits mTOR, a central regulator of protein synthesis.[1][2][3][4] Therefore, a decrease in global protein synthesis is a plausible off-target effect. AMPK activation has also been linked to cell cycle arrest in some contexts. Researchers should consider evaluating these parameters if they observe unexpected changes in cell growth or protein expression profiles.

Troubleshooting Guides

Issue 1: Unexpected decrease in the expression of a target protein.

-

Possible Cause: Onjisaponin B is a potent inducer of autophagy, a major cellular degradation pathway.[1][2][3][4] Your target protein may be cleared via autophagy.

-

Troubleshooting Steps:

-

Confirm Autophagy Induction: Use a GFP-LC3 reporter assay or Western blot for LC3-I/LC3-II conversion to confirm that Onjisaponin B is inducing autophagy in your cell model at the concentrations used.

-

Inhibit Autophagy: Co-treat your cells with Onjisaponin B and an autophagy inhibitor (e.g., chloroquine or bafilomycin A1). If the expression of your target protein is restored, it is likely being degraded by autophagy.

-

Evaluate Protein Synthesis: As Onjisaponin B inhibits mTOR, a key regulator of translation, consider assessing global protein synthesis rates using methods like puromycin incorporation assays.

-

Issue 2: Altered phosphorylation status of proteins in pathways unrelated to neurodegeneration.

-

Possible Cause: Onjisaponin B activates AMPK, a master regulator of cellular energy homeostasis, which can phosphorylate a wide range of downstream targets.[1][2][3][4]

-

Troubleshooting Steps:

-

Confirm AMPK Activation: Perform a Western blot to check the phosphorylation status of AMPK (p-AMPK) and its downstream target ACC (p-ACC) in your experimental conditions.

-

Pathway Analysis: Use bioinformatics tools to determine if your protein of interest is a known or predicted substrate of AMPK.

-

Use AMPK Inhibitors: Co-treat with an AMPK inhibitor like Compound C to see if the unexpected phosphorylation event is reversed. Use this with caution as Compound C has its own off-target effects.

-

Quantitative Data

Table 1: Reported Cytotoxicity and Effective Concentrations of Onjisaponin B in Various Cellular Models

| Cell Line | Concentration/IC50 | Endpoint | Reference |

| PC-12 | Up to 50 µM | No obvious cytotoxicity observed after 48h | [2] |

| 293T | IC50: 10 µM | Reduction of β-amyloid production | [1] |

| HeLa | 6.25-50 µM | Reduction of α-synuclein oligomerization | [1] |

| Neuro-2a | IC50: 228.4 µg/mL (for a fraction containing 17 saponins including Onjisaponin B) | Cytotoxicity |

Note: IC50 values can be highly dependent on the specific assay, incubation time, and cell line. It is always recommended to determine the IC50 for your particular experimental setup.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of Onjisaponin B and incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

GFP-LC3 Autophagy Assay

This protocol is based on the principle of monitoring the translocation of LC3 from a diffuse cytoplasmic localization to punctate structures (autophagosomes).

-

Transfection: Transfect cells with a GFP-LC3 expressing plasmid using a suitable transfection reagent.

-

Compound Treatment: Treat the transfected cells with Onjisaponin B at the desired concentration and for the appropriate time. Include a positive control (e.g., rapamycin) and a negative control (vehicle).

-

Cell Fixation and Imaging: Fix the cells with 4% paraformaldehyde and visualize the GFP-LC3 puncta using a fluorescence microscope.

-

Quantification: Count the number of cells with GFP-LC3 puncta (e.g., >5 dots/cell) in multiple fields of view. An increase in the percentage of cells with puncta indicates autophagy induction.

Western Blot for AMPK/mTOR Signaling

-